molecular formula C6H10FNO4S B6606295 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride CAS No. 2825007-94-9

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride

Cat. No.: B6606295
CAS No.: 2825007-94-9
M. Wt: 211.21 g/mol
InChI Key: JECLOXSDEFNCME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1-nitrocyclobutyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4S/c7-13(11,12)5-4-6(8(9)10)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECLOXSDEFNCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride can be achieved through several synthetic routes. One common method involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This process typically uses readily available and easy-to-operate reagents, making it a practical approach for laboratory synthesis . Industrial production methods may involve more scalable processes, such as the use of phase transfer catalysts and transition metal-catalyzed reactions to enhance yield and efficiency .

Chemical Reactions Analysis

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride involves its reactivity with nucleophiles, particularly through the SuFEx reaction. This reaction allows the compound to form stable covalent bonds with specific amino acids or proteins, making it a valuable tool in chemical biology and medicinal chemistry . The molecular targets and pathways involved include active-site amino acid residues in enzymes, which can be selectively modified or inhibited by the compound.

Comparison with Similar Compounds

Critical Analysis of Provided Evidence

The sole evidence provided () details the safety data of 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0), a structurally distinct compound. Key discrepancies include:

  • Structural Differences : The compound in lacks a sulfonyl fluoride (-SO₂F) group and a cyclobutane ring, which are central to the target compound.
  • Functional Group Chemistry : Sulfonyl fluorides (e.g., the target compound) exhibit unique reactivity (e.g., SuFEx click chemistry) compared to nitroaromatic ketones, which are typically associated with electrophilic substitution or reduction reactions.

Gaps in Available Data

To fulfill the query, the following information would be required but is absent:

  • Synthesis and Characterization : Data on the synthesis route, spectroscopic data (e.g., NMR, IR), and crystallographic parameters of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride.
  • Physicochemical Properties : Melting/boiling points, solubility, stability under various conditions (pH, temperature), and reactivity (e.g., hydrolysis rates).
  • Biological/Environmental Impact : Toxicity, biodegradability, and ecotoxicological studies.
  • Analogues for Comparison : Examples of structurally similar compounds (e.g., other nitrocycloalkane-sulfonyl fluorides, such as nitrocyclopropane or nitrocyclohexane derivatives) and their properties.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Literature Review: Search peer-reviewed databases (e.g., SciFinder, Reaxys) using the compound’s exact IUPAC name or SMILES notation.

Patent Analysis : Investigate chemical patents (e.g., USPTO, Espacenet) for synthetic methodologies or applications of sulfonyl fluorides with strained cycloalkane systems.

Computational Modeling : Use tools like Gaussian or COSMO-RS to predict reactivity and stability if experimental data is unavailable.

Collaborative Outreach : Contact academic or industrial researchers specializing in sulfonyl fluorides or strained nitro compounds for unpublished data.

Biological Activity

Overview of 2-(1-Nitrocyclobutyl)ethane-1-sulfonylfluoride

2-(1-Nitrocyclobutyl)ethane-1-sulfonylfluoride is a sulfonyl fluoride compound that has gained attention in medicinal chemistry due to its potential reactivity and biological applications. Its structure features a cyclobutane ring, which contributes to its unique chemical properties.

  • Molecular Formula : C₇H₁₄FNO₃S
  • CAS Number : 2825007-94-9
  • Mechanism of Action : The compound is known for its reactivity with nucleophiles, particularly through the Sulfur Fluoride Exchange (SuFEx) reaction. This mechanism allows it to form stable covalent bonds with various biological targets, potentially leading to significant biological effects.

Enzyme Inhibition

Research indicates that compounds similar to 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride may exhibit enzyme inhibition properties. The sulfonyl fluoride group can act as an electrophile, enabling the compound to interact with nucleophilic sites in enzymes, thereby inhibiting their activity. This property is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.

Potential Therapeutic Applications

Given its mechanism of action, this compound could be explored for therapeutic applications in several areas:

  • Anticancer Agents : The ability to inhibit specific enzymes involved in cell proliferation makes this compound a candidate for further studies in cancer therapeutics.
  • Antimicrobial Activity : Similar sulfonyl fluoride derivatives have shown promise in antimicrobial applications by disrupting bacterial enzyme functions.

Future Research Directions

Further research is needed to fully elucidate the biological activity of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride. This includes:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's efficacy and safety in biological systems.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound interacts with biological targets.
  • Structure-Activity Relationship (SAR) : Exploring variations in structure to optimize biological activity and reduce potential side effects.

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